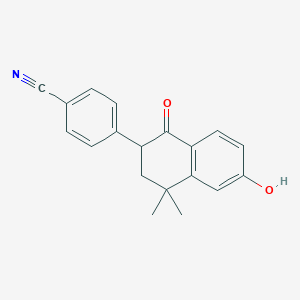

4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile

Description

4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile is a structurally complex organic compound characterized by a tetrahydronaphthalene core fused with a benzonitrile moiety. Key features include:

- Tetrahydronaphthalene ring: Partially hydrogenated naphthalene system with a ketone group (1-oxo) and two methyl substituents at the 4-position, enhancing steric stability.

- 6-Hydroxy substituent: Enhances solubility through hydrogen bonding and may contribute to biological activity.

Properties

Molecular Formula |

C19H17NO2 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

4-(6-hydroxy-4,4-dimethyl-1-oxo-2,3-dihydronaphthalen-2-yl)benzonitrile |

InChI |

InChI=1S/C19H17NO2/c1-19(2)10-16(13-5-3-12(11-20)4-6-13)18(22)15-8-7-14(21)9-17(15)19/h3-9,16,21H,10H2,1-2H3 |

InChI Key |

CPAAPSHDQDAHFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(=O)C2=C1C=C(C=C2)O)C3=CC=C(C=C3)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile involves multiple steps. One common method includes the acylation of a naphthalene derivative followed by cyclization and nitrile formation . The reaction conditions typically involve the use of organic solvents such as acetone and catalysts like anhydrous potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic aromatic substitution using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the synthesis of other complex organic molecules

Mechanism of Action

The mechanism of action of 4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of substituents and core structure. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Key Properties | Reference |

|---|---|---|---|---|

| 4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile | Tetrahydronaphthalene + benzonitrile | 6-hydroxy, 4,4-dimethyl, 1-oxo | High solubility (hydroxy group), steric stability (dimethyl), and reactivity (nitrile) | — |

| 4-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile | Tetrahydronaphthalene + benzonitrile | 5-oxo, ether linkage | Reduced steric hindrance; ether bridge increases flexibility | |

| 4-[(4-Fluorophenyl)carbonyl]benzonitrile | Benzophenone + benzonitrile | Fluorine at para position | Enhanced electronic effects (fluorine’s electronegativity) improve binding affinity | |

| 4-[(6-Bromohexyl)oxy]benzonitrile | Alkyl chain + benzonitrile | Bromine on hexyloxy chain | Bromine increases nucleophilicity vs. Cl/F analogs; chain length affects bioavailability | |

| 4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile | Pyrazole + benzonitrile | Pyrazole ring | Planar heterocycle enhances π-π interactions; distinct pharmacological profile |

Key Differences

Substituent Effects: The 6-hydroxy group in the target compound improves solubility compared to non-polar analogs like 4-[(4-methylphenyl)carbonyl]benzonitrile . Dimethyl substituents at the 4-position increase steric stability, reducing conformational flexibility relative to unsubstituted tetrahydronaphthalenes .

Electronic Properties :

- The nitrile group in benzonitrile derivatives enhances dipole interactions, differing from carboxy or amide functionalities in analogs like N-(Piperidin-3-yl)benzamide .

- Fluorine and bromine substituents in related compounds (e.g., 4-[(4-Fluorophenyl)carbonyl]benzonitrile) alter electron density and reactivity, but their effects depend on substitution position .

Thiazole and triazole derivatives (e.g., 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride) highlight the role of heterocycles in modulating bioactivity, a feature less pronounced in the target compound .

Research Findings and Implications

- Solubility and Stability : The hydroxy and dimethyl groups balance hydrophilicity and steric protection, a design strategy observed in drug candidates to enhance pharmacokinetics .

- Reactivity : The nitrile group’s electron-withdrawing nature may facilitate nucleophilic additions or cycloadditions, as seen in benzonitrile-based OLED materials .

- Biological Activity : While direct data are lacking, structurally similar compounds show enzyme inhibition (e.g., kinase inhibitors via nitrile-metal coordination) and antimicrobial effects .

Biological Activity

4-(6-Hydroxy-4,4-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile is a synthetic organic compound with notable biological activities. This article explores its biological activity through various studies, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Contains a naphthalene moiety which contributes to its biological activity.

- Hydroxyl and carbonyl groups may enhance solubility and reactivity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties.

Research Findings:

- Cell Line Studies: In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values were reported to be lower than standard chemotherapeutics such as doxorubicin .

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. Molecular dynamics simulations suggest that interactions with these proteins are primarily hydrophobic, indicating a specific binding affinity that may disrupt cell survival pathways .

Antibacterial Activity

The compound also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.

Study Summary:

- Effectiveness: In vitro assays showed that it possesses significant antibacterial activity compared to existing antibiotics. The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl ring enhance its efficacy against bacterial strains .

Anticonvulsant Activity

Preliminary studies have suggested potential anticonvulsant effects of this compound.

Findings:

- Animal Models: In animal models of epilepsy, the compound demonstrated a reduction in seizure frequency and severity.

- SAR Insights: The presence of specific functional groups was correlated with enhanced anticonvulsant activity .

Data Table: Biological Activities of this compound

Case Study 1: Anticancer Efficacy in Human Cell Lines

A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability. The study utilized MTT assays to quantify cell proliferation post-treatment.

Case Study 2: Antibacterial Activity Assessment

In a comparative study against standard antibiotics, this compound was tested on various bacterial strains using the disk diffusion method. Results indicated that it outperformed several conventional antibiotics in inhibiting bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.